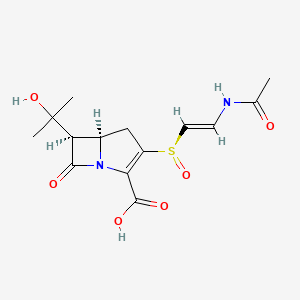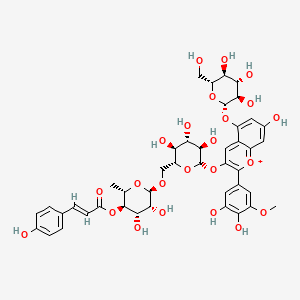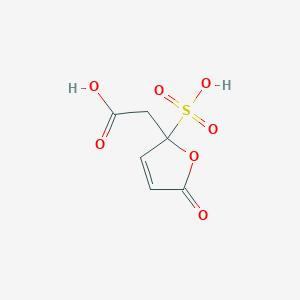
2,3-Bisphosphoglycerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bisphosphoglycerate is a phosphoglycerate. It is a conjugate base of a 2,3-bisphosphoglyceric acid.
A highly anionic organic phosphate which is present in human red blood cells at about the same molar ratio as hemoglobin. It binds to deoxyhemoglobin but not the oxygenated form, therefore diminishing the oxygen affinity of hemoglobin. This is essential in enabling hemoglobin to unload oxygen in tissue capillaries. It is also an intermediate in the conversion of 3-phosphoglycerate to 2-phosphoglycerate by phosphoglycerate mutase (EC 5.4.2.1). (From Stryer Biochemistry, 4th ed, p160; Enzyme Nomenclature, 1992, p508)
Wissenschaftliche Forschungsanwendungen
1. Role in Oxygen Transport and Release
2,3-Bisphosphoglycerate (2,3-BPG) plays a significant role in oxygen transport and release, particularly during erythroid differentiation. It accumulates in mammalian erythrocytes and facilitates the supply of oxygen to tissues by binding to hemoglobin. The synthesis of 2,3-BPG is primarily due to an increase in 2,3-bisphosphoglycerate synthase, a process observed during erythroid differentiation (Sasaki & Chiba, 2004).
2. Expression and Function in Human Placenta
Notably, 2,3-BPG has been identified in non-erythroid cells, specifically in the human placenta. It is synthesized by 2,3-BPG mutase (2,3-BPGM) in the syncytiotrophoblast layer of placental villi at the feto-maternal interface. This discovery highlights its role in facilitating the transfer of oxygen between maternal and fetal blood by modulating the affinity of adult hemoglobin for oxygen (Pritlove et al., 2006).
3. Structural Insights and Enzymatic Activity
The crystal structure of human bisphosphoglycerate mutase, responsible for synthesizing 2,3-BPG, has been elucidated, revealing detailed insights into its enzymatic activity and the structural basis for its function. This understanding extends to the molecular level, shedding light on the conformational changes and the roles of key residues during the catalytic process (Wang et al., 2004). Further research also provides a comprehensive view of the enzymatic activities of human bisphosphoglycerate mutase, including both its phosphatase and synthase activities, by utilizing quantum mechanics/molecular mechanics simulations (Chu, Zheng, & Zhang, 2014).
4. Influence on Glycolysis and Serine Biosynthesis
The role of 2,3-BPG extends to the regulation of glycolysis and serine biosynthesis. It is implicated in controlling glycolytic intermediate levels, thereby influencing serine biosynthetic flux. This regulatory capacity is vital, especially in the context of certain cancers where serine biosynthesis pathways are upregulated (Oslund et al., 2017).
Eigenschaften
Produktname |
2,3-Bisphosphoglycerate |
|---|---|
Molekularformel |
C3H3O10P2-5 |
Molekulargewicht |
261 g/mol |
IUPAC-Name |
2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5 |
InChI-Schlüssel |
XOHUEYCVLUUEJJ-UHFFFAOYSA-I |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Synonyme |
2,3 Bisphosphoglycerate 2,3 Diphosphoglycerate 2,3 Diphosphoglyceric Acid 2,3-Bisphosphate, Glycerate 2,3-Bisphosphoglycerate 2,3-Diphosphoglycerate 2,3-Diphosphoglycerate, (D)-Isomer 2,3-Diphosphoglyceric Acid 2,3-DPG Glycerate 2,3-Bisphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)

![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)

![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)


![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)

